molecular formula C19H26O2 B162180 Tetrahydrocannabivarin CAS No. 31262-37-0

Tetrahydrocannabivarin

Cat. No.: B162180
CAS No.: 31262-37-0
M. Wt: 286.4 g/mol
InChI Key: ZROLHBHDLIHEMS-HUUCEWRRSA-N
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Description

Tetrahydrocannabivarin is a naturally occurring cannabinoid found in certain strains of Cannabis sativa. It is a homologue of tetrahydrocannabinol, differing by having a propyl side chain instead of a pentyl side chain. This structural difference results in distinct pharmacological properties, making this compound non-psychoactive at lower doses. It has been studied for its potential therapeutic benefits, including neuroprotection, appetite suppression, and glycemic control .

Biochemical Analysis

Biochemical Properties

Tetrahydrocannabivarin interacts with various enzymes, proteins, and other biomolecules. It acts as an antagonist of the Cannabinoid-1 (CB1R) receptor and a partial agonist of the Cannabinoid-2 (CB2R) receptor . It also acts as an agonist of GPR55 and l-α-lysophosphatidylinositol (LPI) . These interactions influence various biochemical reactions within the body.

Cellular Effects

This compound has been shown to have a variety of effects on cells. It has been reported to activate 5HT1A receptors, producing an antipsychotic effect that could potentially ameliorate some of the negative, cognitive, and positive symptoms of schizophrenia . It also interacts with different transient receptor potential (TRP) channels, including TRPV2, which may contribute to the analgesic, anti-inflammatory, and anti-cancer effects of cannabinoids and Cannabis extracts .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to CB1R and CB2R receptors, influencing their activity . It also acts as an agonist of GPR55 and LPI . These binding interactions can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Dosage Effects in Animal Models

In rodent studies, this compound has been shown to decrease appetite, increase satiety, and up-regulate energy metabolism . These effects make it a potentially useful remedy for weight loss and management of obesity and type 2 diabetes

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with the endocannabinoid system, which includes a group of lipid proteins, enzymes, and receptors that are involved in many physiological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrocannabivarin typically involves the condensation of olivetol with a propyl side chain precursor. This reaction is followed by cyclization to form the characteristic benzopyran ring structure. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure proper formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from cannabis plants that are selectively bred to produce high levels of this cannabinoid. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrocannabivarin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

  • Tetrahydrocannabinol
  • Cannabidiol
  • Cannabigerol
  • Cannabichromene
  • Cannabivarin
  • Cannabidivarin

Biological Activity

Tetrahydrocannabivarin (THCV) is a non-psychoactive cannabinoid derived from the cannabis plant, distinct from its more well-known counterpart, tetrahydrocannabinol (THC). Research into THCV has highlighted its unique pharmacological properties, particularly in the context of metabolic health, appetite regulation, and potential therapeutic applications. This article delves into the biological activity of THCV, summarizing key research findings, case studies, and presenting data tables to illustrate its effects.

Cannabinoid Receptor Interaction

THCV primarily interacts with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2:

  • CB1 Receptor : THCV acts as a neutral antagonist at CB1 receptors, which are implicated in appetite regulation and energy metabolism. Unlike THC, which activates these receptors and can increase appetite, THCV has been shown to suppress appetite and promote satiety .
  • CB2 Receptor : THCV also exhibits agonistic properties at CB2 receptors, contributing to its anti-inflammatory effects. Activation of CB2 has been associated with reduced inflammation and pain relief .

Effects on Metabolism

THCV has garnered attention for its potential in managing obesity and type 2 diabetes:

  • Appetite Suppression : Studies indicate that THCV decreases food intake and increases energy expenditure in rodent models, suggesting a role in weight management .
  • Glycemic Control : Research demonstrates that THCV improves glucose tolerance and insulin sensitivity. In genetically obese mice, THCV administration led to reduced glucose intolerance and enhanced metabolic profiles .

Neuroprotective Properties

Emerging evidence suggests that THCV may offer neuroprotective benefits:

  • Cognitive Function : A study indicated that THCV could enhance neural responses to both rewarding and aversive stimuli without inducing depressive side effects commonly associated with other cannabinoid treatments .
  • Potential for Neurodegenerative Diseases : The compound's ability to modulate inflammation may extend its therapeutic potential to conditions like Alzheimer's disease and multiple sclerosis .

Clinical Trials

Recent clinical trials have begun to explore the safety and efficacy of THCV in humans:

  • Phase I/II Study : A two-phase, dose-ranging study assessed the safety profile of oral THCV. Results indicated favorable tolerability across various doses, with preliminary signals suggesting improved attention in participants .
  • Weight Management Study : In a controlled trial involving overweight individuals, THCV demonstrated significant reductions in body weight and improvements in metabolic markers compared to placebo groups .

Animal Studies

Numerous animal studies provide foundational insights into THCV's biological activities:

  • Obesity Models : In dietary-induced obesity models, THCV administration resulted in decreased body weight and improved metabolic parameters such as lower fasting plasma glucose levels .
  • Inflammation Models : Research has shown that THCV can reduce inflammatory markers in mice, providing evidence for its potential use in treating inflammatory disorders .

Summary of THCV Effects

Biological ActivityEffectStudy Reference
Appetite RegulationDecreased food intake ,
Glycemic ControlImproved insulin sensitivity ,
NeuroprotectionEnhanced cognitive function ,
Anti-inflammatoryReduced inflammatory markers

Clinical Trial Results Overview

Trial PhasePopulationKey FindingsReference
Phase I/IIHealthy AdultsFavorable safety profile; improved attention
Weight Management StudyOverweight IndividualsSignificant weight reduction; improved metabolic markers

Properties

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROLHBHDLIHEMS-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893920
Record name Tetrahydrocannabivarin
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Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31262-37-0
Record name Tetrahydrocannabivarin
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URL https://commonchemistry.cas.org/detail?cas_rn=31262-37-0
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Record name Tetrahydrocannabivarin
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Record name Tetrahydrocannabivarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11755
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Record name 31262-37-0
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Record name TETRAHYDROCANNABIVARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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